3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)sulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-16(20)15-14(6-11-23-15)24(21,22)18-9-7-17(8-10-18)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDNIFCDAIXEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Benzylpiperazine Moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is benzylated and then attached to the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Oxidation
The thiophene ring and sulfonyl group undergo oxidation to form sulfoxides or sulfones:
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).
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Conditions : Mild acidic or neutral environments.
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Products : Oxidized derivatives with enhanced electron-withdrawing effects .
Reduction
The sulfonyl group can be reduced to a sulfide:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Conditions : Anhydrous ether solvents under reflux.
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Products : Sulfide derivatives with altered redox properties .
Substitution Reactions
The benzylpiperazine moiety participates in nucleophilic or electrophilic substitutions:
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Reagents : Alkyl halides or aryl halides for electrophilic substitution.
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Conditions : Polar aprotic solvents (e.g., DMF) at elevated temperatures.
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Products : Functionalized derivatives with modified biological activity .
Key Reaction Conditions and Yields
| Reaction Type | Reagents | Conditions | Yield | Key Product |
|---|---|---|---|---|
| Sulfonylation | Sulfonyl chloride | Room temperature, pyridine | Moderate | Sulfonated thiophene derivative |
| Reduction | LiAlH₄ | THF, reflux | High | Sulfide derivative |
| Nucleophilic Substitution | Aryl halide, K₂CO₃ | DMF, 80°C | Variable | Substituted benzylpiperazine |
Biological and Chemical Implications
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Receptor Interactions : The benzylpiperazine moiety enables binding to neurotransmitter receptors (e.g., serotonin receptors), influencing CNS activity .
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Material Applications : The thiophene ring’s aromaticity and the sulfonyl group’s electron-withdrawing effect make the compound suitable for catalysis and organic electronics .
Comparison with Analogous Compounds
| Feature | 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid | Benzoic Acid Analog |
|---|---|---|
| Electronic Properties | Enhanced conjugation due to thiophene’s aromaticity | Limited conjugation |
| Reactivity | Higher susceptibility to oxidation/reduction | Lower reactivity |
| Biological Activity | Potential neuroprotective and anti-inflammatory effects | Primarily antimicrobial |
Research Trends
Recent studies highlight the compound’s utility in:
Scientific Research Applications
Antiviral Activity
Research indicates that thiophene derivatives, including 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid, exhibit antiviral properties. Specifically, compounds in this class have shown efficacy against Hepatitis C virus (HCV) by inhibiting viral replication and proliferation. For instance, a study highlighted that certain thiophene-based compounds could serve as effective antiviral agents through their ability to disrupt viral life cycles .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The benzylpiperazine moiety is known for its ability to interact with neurotransmitter systems, which can enhance cognitive function and provide neuroprotection. Studies have indicated that related compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .
Anticancer Properties
Thiophene derivatives have also been investigated for their anticancer properties. The sulfonamide group in this compound may enhance the compound's ability to inhibit tumor growth by targeting specific cancer cell pathways. Research has demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .
Development of Multi-target Drugs
Recent studies have focused on the development of multi-target drugs (MTDLs) that incorporate the benzylpiperazine structure into their design. For example, a hybrid compound combining features of donepezil and thiophene derivatives showed enhanced inhibitory activity against AChE and reduced β-amyloid aggregation, indicating potential for Alzheimer's treatment .
Clinical Trials and Pharmacokinetics
Clinical trials involving related thiophene compounds have provided insights into their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding how modifications to the thiophene structure can enhance therapeutic efficacy while minimizing side effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-Carboxylic Acid Derivatives
Key Structural Features and Activity Trends
Thiophene derivatives with sulfonyl and piperazine substituents are explored for their bioactivity. Below is a comparative analysis based on substituent variations:
Key Observations:
Higher clogP in thiophene derivatives correlates with improved antiproliferative activity in A431 cells . In contrast, smaller sulfonyl substituents (e.g., methylsulfonyl in indole derivatives from ) show potent cytotoxicity (comparable to doxorubicin), suggesting bulky groups like benzylpiperazine may reduce potency unless balanced by target-specific interactions .
Antimicrobial Activity :
Piperazine-Containing Analogs
Piperazine derivatives are common in drug design due to their conformational flexibility and hydrogen-bonding capacity. Comparisons include:
Key Observations:
- The 4-benzylpiperazine group in the target compound may confer selectivity for receptors or enzymes (e.g., serotonin or dopamine receptors) compared to non-aromatic piperazine analogs. However, steric bulk from the benzyl group could hinder binding in some targets .
Research Findings and Mechanistic Insights
Role of Sulfonyl Linkers
- Sulfonyl groups enhance metabolic stability and hydrogen-bond acceptor capacity. In indole derivatives (), methylsulfonyl and aminosulfonyl groups improve cytotoxicity, whereas bulkier substituents (e.g., benzylsulfonyl) may reduce cell penetration .
- The target compound’s sulfonyl-piperazine linkage could mimic ATP-binding motifs in kinases, though empirical validation is needed.
Impact of Carboxylic Acid Group
- The carboxylic acid at the 2-position may limit blood-brain barrier penetration but improve solubility for intravenous administration. Methyl or amide substitutions (as in T1–T6) are common strategies to optimize bioavailability .
Biological Activity
3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a piperazine moiety, which is known for enhancing biological activity through interactions with various biological targets. The sulfonyl group contributes to the compound's solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine component is often associated with modulation of neurotransmitter systems, particularly in the central nervous system (CNS).
Target Interactions
- Acetylcholinesterase Inhibition : Some derivatives of piperazine have shown significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- Serotonin Receptors : Compounds with similar structures have been studied for their affinity for serotonin receptors, indicating potential antidepressant effects.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Neuroprotective Effects : In a study evaluating the neuroprotective properties of similar compounds, it was found that modifications to the piperazine structure enhanced the ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may exhibit similar protective effects .
- Anti-inflammatory Activity : Research involving animal models of inflammatory diseases demonstrated that compounds with a similar thiophene structure significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), highlighting their potential as anti-inflammatory agents .
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains in preliminary studies, indicating its potential as an antimicrobial agent. Further research is needed to elucidate the specific mechanisms involved .
Q & A
Q. What are the key synthetic routes for synthesizing 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Start with thiophene-2-carboxylic acid derivatives. Introduce a sulfonyl chloride group via chlorosulfonation using agents like ClSO₃H or SO₂Cl₂ under controlled temperatures (0–5°C) .
- Step 2: Couple the sulfonyl chloride intermediate with 4-benzylpiperazine. Use a base (e.g., triethylamine) in anhydrous solvents (e.g., DCM or THF) to facilitate nucleophilic substitution. Reaction yields can vary (45–85%), so optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and monitor progress via TLC .
- Step 3: Hydrolyze ester intermediates (if present) to the free carboxylic acid using NaOH/EtOH or LiOH/H₂O. Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, EtOAc/hexane) .
Q. How is the compound characterized, and what analytical techniques validate its purity and structure?
Methodological Answer:
- Melting Point Analysis: Determine purity via sharp melting points (e.g., 195–198°C for analogous compounds) .
- Spectroscopy: Use ¹H/¹³C NMR to confirm sulfonamide linkage (δ ~3.5 ppm for piperazine protons) and thiophene-carboxylic acid protons (δ ~7–8 ppm). Compare with reference data .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]⁺ peaks for sulfonamide-thiophene derivatives) .
- Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can the compound’s β-lactamase inhibitory activity be evaluated, and what assays are suitable for IC₅₀ determination?
Methodological Answer:
- Enzyme Assay: Use nitrocefin hydrolysis as a colorimetric substrate. Monitor absorbance at 482 nm upon incubation with β-lactamase (e.g., TEM-1 or CTX-M-15) and varying inhibitor concentrations (0.1–100 µM) .
- IC₅₀ Calculation: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., clavulanic acid) and validate with triplicate runs .
- Structural Insights: Perform molecular docking (AutoDock Vina) to assess binding to the β-lactamase active site. Compare with crystallographic data of similar sulfonamide inhibitors .
Q. How do structural modifications (e.g., substituents on the benzylpiperazine or thiophene ring) affect biological activity?
Methodological Answer:
- SAR Strategy: Synthesize analogs with varied substituents (e.g., nitro, bromo, or methoxy groups) at the benzyl or thiophene positions. Use parallel synthesis for efficiency .
- Activity Testing: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values). For anticancer activity, use MTT assays on cell lines (e.g., HeLa or MCF-7) .
- Key Findings: Bulky electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance β-lactamase inhibition, while hydrophobic substituents (e.g., benzyl) improve membrane permeability .
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide-thiophene derivatives?
Methodological Answer:
- Purity Verification: Re-analyze compounds via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities (>95% purity threshold) .
- Assay Standardization: Use consistent bacterial inoculum sizes (CFU/mL) and cell passage numbers. Include internal controls (e.g., ciprofloxacin for antimicrobial assays) .
- Meta-Analysis: Compare substituent effects across studies. For example, 4-chlorophenyl groups on thiophene correlate with higher anticancer activity (IC₅₀ < 10 µM) in multiple reports .
Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
Methodological Answer:
- Salt Formation: Convert the carboxylic acid to a sodium salt for enhanced aqueous solubility (test via shake-flask method in PBS pH 7.4) .
- Prodrug Design: Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to improve oral bioavailability. Hydrolyze enzymatically in vivo .
- CYP450 Stability: Incubate with liver microsomes (human or rat) and monitor depletion via LC-MS/MS. Modify metabolically labile sites (e.g., piperazine N-methylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
